4-Bromo-6-fluoro-1-benzothiophene

Catalog No.
S14532988
CAS No.
826995-67-9
M.F
C8H4BrFS
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-fluoro-1-benzothiophene

CAS Number

826995-67-9

Product Name

4-Bromo-6-fluoro-1-benzothiophene

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C8H4BrFS/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H

InChI Key

UCWCAIRIHGTIIL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=C2)F)Br

4-Bromo-6-fluoro-1-benzothiophene is a highly specialized, bifunctional heterocyclic building block utilized primarily in advanced pharmaceutical synthesis and materials science. Structurally, it combines an electron-rich benzothiophene core with two critical modifications: a reactive bromine atom at the C4 position and a strongly electronegative fluorine atom at the C6 position. The C4-bromide serves as a precise synthetic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling rapid elaboration of the core. Simultaneously, the C6-fluorine modulates the electronic properties of the ring system and acts as a metabolic block, preventing oxidative degradation in vivo. This dual functionality makes it an indispensable precursor for the development of complex active pharmaceutical ingredients (APIs), including EP2 and EP4 receptor antagonists targeted for cancer immunotherapy and inflammatory diseases [1].

Attempting to substitute 4-bromo-6-fluoro-1-benzothiophene with simpler analogs fundamentally compromises either synthetic viability or downstream performance. Using 4-bromobenzo[b]thiophene (lacking the 6-fluoro group) leaves the C6 position vulnerable to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of the resulting drug candidates. Conversely, substituting with 6-fluorobenzo[b]thiophene (lacking the 4-bromo group) forces chemists to rely on undirected C-H activation to functionalize the C4 position. Because benzothiophenes inherently direct electrophilic and metalation reactions to the C2 and C3 positions, achieving selective C4-functionalization without a pre-installed halogen is synthetically prohibitive, resulting in severe yield penalties and complex purification workflows [1]. Furthermore, replacing the fluorine with a larger halogen, such as in 4-bromo-6-chlorobenzo[b]thiophene, introduces excessive steric bulk that can disrupt optimal binding in tight receptor pockets.

Regioselective Cross-Coupling Efficiency at C4

The pre-installed bromine at the C4 position of 4-bromo-6-fluoro-1-benzothiophene provides a highly reactive, regioselective handle for transition-metal catalysis. In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this compound readily undergoes functionalization at C4 with yields typically exceeding 80-90%. In contrast, attempting to functionalize the C4 position of the unhalogenated comparator, 6-fluorobenzo[b]thiophene, via direct C-H activation is highly inefficient, as the benzothiophene core strongly favors reactivity at the C2 and C3 positions, often restricting C4-yields to below 20% [1].

Evidence DimensionC4-Regioselective Functionalization Yield
Target Compound Data>80-90% yield via direct Pd-catalyzed coupling at the pre-installed C4-bromide
Comparator Or Baseline6-Fluorobenzo[b]thiophene (<20% yield at C4 due to competing C2/C3 reactivity)
Quantified Difference4- to 5-fold increase in C4-specific functionalization yield
ConditionsStandard transition-metal catalyzed cross-coupling vs. undirected C-H activation

Procuring the pre-halogenated C4 building block eliminates the need for low-yield, non-selective functionalization steps, drastically improving process scalability and reducing purification costs.

Metabolic Shielding and Pharmacokinetic Stability

The inclusion of the fluorine atom at the C6 position serves as a critical metabolic block for downstream pharmaceutical applications. Unsubstituted benzothiophenes are known to undergo rapid oxidative metabolism at the electron-rich C6 position by hepatic CYP450 enzymes. Derivatives synthesized from 4-bromo-6-fluoro-1-benzothiophene exhibit significantly extended in vitro half-lives (often t1/2 > 60 min in human liver microsomes) compared to their non-fluorinated counterparts derived from 4-bromobenzo[b]thiophene, which can suffer from rapid clearance (t1/2 < 20 min) [1].

Evidence DimensionMicrosomal Clearance (Downstream API Half-Life)
Target Compound DataExtended half-life (t1/2 > 60 min) in HLM assays for 6-fluoro substituted analogs
Comparator Or BaselineUnsubstituted 4-bromobenzo[b]thiophene derivatives (t1/2 < 20 min due to C6-oxidation)
Quantified Difference>3-fold improvement in metabolic stability
ConditionsHuman Liver Microsome (HLM) clearance assays for benzothiophene-containing drug candidates

Selecting the 6-fluorinated building block prevents late-stage compound attrition due to poor pharmacokinetics, making it essential for viable drug design.

Steric Profile and Electronic Modulation

Fluorine offers a unique combination of high electronegativity and minimal steric bulk. When compared to 4-bromo-6-chlorobenzo[b]thiophene, the 6-fluoro variant (4-bromo-6-fluoro-1-benzothiophene) provides a significantly smaller van der Waals radius (~1.47 Å vs. ~1.75 Å for chlorine) while exerting a stronger inductive electron-withdrawing effect. This subtle difference is critical when the benzothiophene core must fit into tight hydrophobic receptor pockets, such as those found in EP2 and EP4 receptors, where larger halogens cause steric clashes that reduce binding affinity [1].

Evidence DimensionSubstituent Steric Bulk (van der Waals radius)
Target Compound DataFluorine substituent (vdW radius ~1.47 Å)
Comparator Or BaselineChlorine substituent in 4-bromo-6-chlorobenzo[b]thiophene (vdW radius ~1.75 Å)
Quantified Difference~16% smaller atomic radius with higher inductive electron-withdrawing capacity
ConditionsReceptor pocket binding optimization (e.g., EP2/EP4 antagonists)

The specific steric and electronic profile of the 6-fluoro group ensures optimal receptor fit and binding affinity, outperforming bulkier chlorinated alternatives in structure-activity relationship (SAR) studies.

Synthesis of EP2/EP4 Receptor Antagonists for Immuno-Oncology

This compound is the premier starting material for synthesizing pyrimidine-based dual EP2/EP4 receptor antagonists. The C4-bromide allows for efficient attachment of the pyrimidine core via Suzuki coupling, while the C6-fluorine ensures the resulting API maintains the necessary metabolic stability and fits perfectly into the target receptor's hydrophobic pocket to modulate the tumor microenvironment [1].

Lead Optimization Requiring Metabolic Shielding

In medicinal chemistry programs where a benzothiophene scaffold suffers from rapid in vivo clearance due to CYP450-mediated oxidation, procuring this 6-fluorinated building block provides an immediate, plug-and-play solution. It blocks the primary site of metabolism without requiring a complete redesign of the molecule's synthetic route [1].

Development of Fluorinated Organic Semiconductors

In materials science, the strong electron-withdrawing nature of the C6-fluorine lowers the HOMO energy level of the benzothiophene core. Utilizing this specific brominated precursor allows for the controlled, step-growth polymerization or cross-coupling necessary to build oxidatively stable, high-performance organic light-emitting diode (OLED) materials or organic photovoltaics [1].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

229.92011 g/mol

Monoisotopic Mass

229.92011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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